molecular formula C17H21N3O B10835856 1-Cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol

1-Cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol

Cat. No.: B10835856
M. Wt: 283.37 g/mol
InChI Key: PCYLWVWPFZLSAJ-UHFFFAOYSA-N
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Description

Pyridino tricyclic compound 1 is a heterocyclic compound that features a tricyclic structure incorporating a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridino tricyclic compound 1 can be achieved through several methods. One common approach involves the construction of the pyridine ring on an indole fragment. For example, a three-component reaction involving indole-2-carbaldehyde, alkynes, and 2-bromoacetophenones in dimethylformamide at 110°C can yield pyridino tricyclic compound 1 in moderate yields . Another method involves cyclization using benzyl-substituted pyridines or a one-step process via aryne intermediates .

Industrial Production Methods: Industrial production of pyridino tricyclic compound 1 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Pyridino tricyclic compound 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydropyridino derivatives, and various substituted pyridino compounds .

Scientific Research Applications

Pyridino tricyclic compound 1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

1-cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol

InChI

InChI=1S/C17H21N3O/c21-17(12-4-2-1-3-5-12)8-15-13-6-7-18-9-14(13)16-10-19-11-20(15)16/h6-7,9-12,15,17,21H,1-5,8H2

InChI Key

PCYLWVWPFZLSAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC2C3=C(C=NC=C3)C4=CN=CN24)O

Origin of Product

United States

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